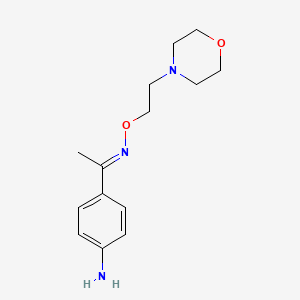
ACETOPHENONE, p-AMINO-, O-(2-MORPHOLINOETHYL)OXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime is an organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of an amino group, an acetophenone moiety, and a morpholinoethyl oxime group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime typically involves the reaction of 4’-aminoacetophenone with 2-(morpholino)ethylamine in the presence of an appropriate oxime-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxime bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoacetophenone: A precursor to 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime, used in similar applications.
4’-Nitroacetophenone: Another acetophenone derivative with different functional groups and reactivity.
4’-Bromoacetophenone: Similar structure but with a bromine substituent, leading to different chemical properties.
Uniqueness
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl oxime group, which imparts distinct chemical and biological properties. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
38063-87-5 |
|---|---|
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]aniline |
InChI |
InChI=1S/C14H21N3O2/c1-12(13-2-4-14(15)5-3-13)16-19-11-8-17-6-9-18-10-7-17/h2-5H,6-11,15H2,1H3/b16-12+ |
InChI-Schlüssel |
XXGCRZMFOHSTLV-FOWTUZBSSA-N |
Isomerische SMILES |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)N |
Kanonische SMILES |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


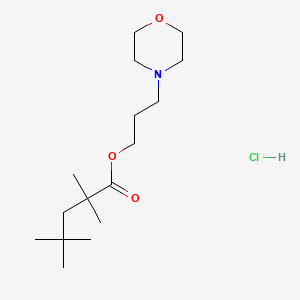
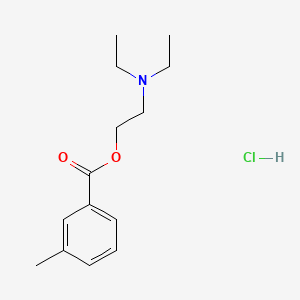
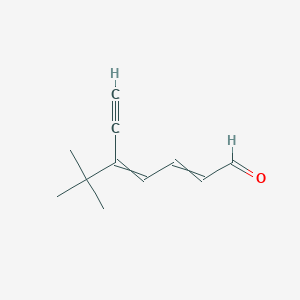
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
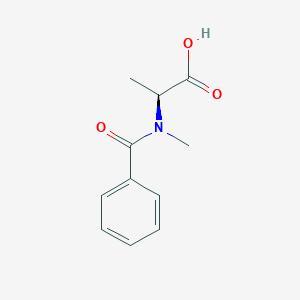
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
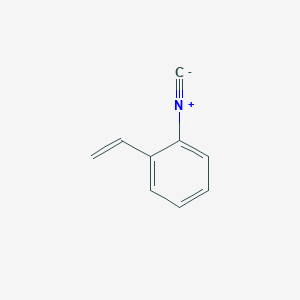
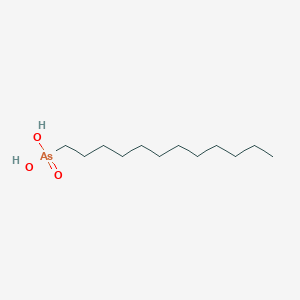
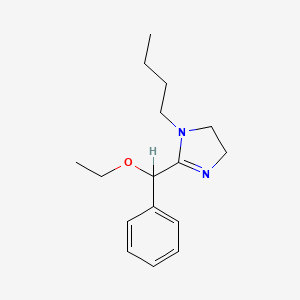
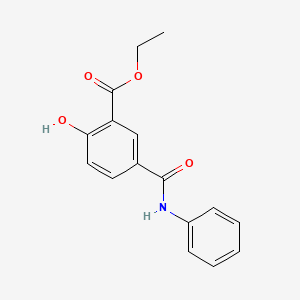
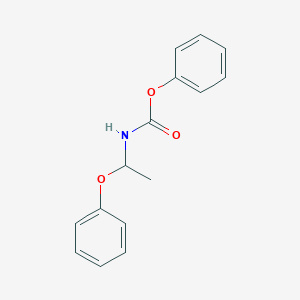
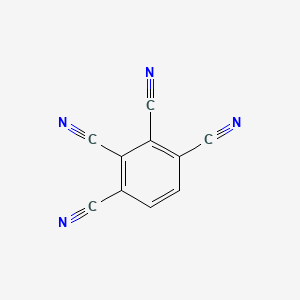
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
